1-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. This compound features a benzimidazole ring substituted with a methyl group and a piperidinyl group, which contributes to its unique chemical properties. It is primarily utilized in scientific research due to its potential biological activities, including antimicrobial and anticancer properties, and serves as a building block in organic synthesis.
The synthesis of 1-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride typically involves several steps. A common synthetic route includes the reaction of 1-methylbenzimidazole with 4-piperidone under controlled conditions. The reaction generally requires a suitable solvent, such as ethanol or methanol, along with a catalyst to facilitate the process.
The following outlines the general steps involved in the synthesis:
In industrial applications, continuous-flow processes may be employed to scale up production, ensuring consistent quality and yield through automated reactors and precise control of reaction parameters.
The molecular formula for 1-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride is CHClN. The compound consists of:
1-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride can undergo various chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed during these reactions.
These properties make it suitable for various applications in research and industry .
1-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride has several significant applications:
Ongoing research aims to further explore its therapeutic applications and enhance its efficacy in various scientific fields .
The synthesis of 1-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride employs a modular assembly strategy that facilitates structural diversification and optimization. This approach leverages discrete benzimidazole and piperidine building blocks that are converged through sequential reactions to construct the target scaffold [7] [8]. The foundational methodology involves a two-step sequence beginning with the condensation of o-phenylenediamine derivatives with piperidine-4-carboxylic acid derivatives. This reaction typically employs dehydrating agents such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) at elevated temperatures (80-120°C) to form the critical 2-(4-piperidinyl)benzimidazole core [6].
The second stage focuses on selective N-methylation at the benzimidazole N1 position using methylating agents. This step requires careful optimization due to competing reactions at the piperidine nitrogen. Research indicates that employing methyl iodide in dimethylformamide (DMF) with silver(I) oxide as a regioselectivity promoter achieves N1-methylation with minimal quaternary ammonium salt formation at the piperidine nitrogen [7]. Alternative approaches utilize reductive amination pathways where the piperidine nitrogen is protected during benzimidazole formation, followed by deprotection and methylation sequences [8].
Table 1: Building Blocks and Reagents for Modular Synthesis
Component | Building Block | Common Reagents | Yield Range |
---|---|---|---|
Benzimidazole Core | o-Phenylenediamine derivatives | PPA, POCl₃ | 65-78% |
Piperidine Moiety | 4-Piperidinecarboxylic acid | Condensing agents | 70-85% |
Methylation Agent | Methyl iodide | Ag₂O, DMF | 60-75% |
Salt Formation | Hydrochloric acid | HCl/IPA | 85-95% |
Recent innovations have explored solid-supported synthesis using Wang resin-linked piperidine precursors, which simplify purification intermediates. This method demonstrates particular utility for generating analogs with varied piperidine substituents while maintaining high purity (>95%) of intermediates [6]. The final dihydrochloride salt formation is achieved through treatment with hydrogen chloride in isopropanol, yielding the crystalline product suitable for pharmaceutical development.
Regioselective methylation presents a significant synthetic challenge due to the presence of multiple nitrogen nucleophiles in the 2-(4-piperidinyl)benzimidazole intermediate. Research demonstrates that steric and electronic factors profoundly influence methylation outcomes. The benzimidazole N1 position exhibits greater nucleophilicity compared to the piperidine nitrogen, but under standard conditions, significant dialkylation occurs (15-30%) [7]. Optimization studies reveal that employing bulky silver(I) salts (Ag₂O) in aprotic solvents (DMF, acetonitrile) effectively shields the piperidine nitrogen through transient complexation, directing methylation exclusively to the benzimidazole N1 position with yields exceeding 85% [7] [8].
For dihydrochloride salt formation, stoichiometric control is critical for consistent crystal structure. The process typically involves dissolving the free base in anhydrous isopropanol and treating with 2.0-2.2 equivalents of hydrogen chloride gas at 0-5°C. This controlled addition prevents hydrochloride disproportionation and ensures formation of the stable dihydrochloride species. Research indicates that solvent composition significantly impacts crystal morphology and hydration state. Optimal results are achieved using isopropanol/MTBE (methyl tert-butyl ether) mixtures (4:1 v/v), producing non-hygroscopic crystals with consistent stoichiometry [6].
Table 2: Methylation Strategies and Outcomes
Methylation Approach | Conditions | Regioselectivity (N1:Piperidine N) | Major Byproducts |
---|---|---|---|
CH₃I/Ag₂O | DMF, 25°C, 12h | 98:2 | Quaternary ammonium salts (<2%) |
(CH₃O)₂SO₂/K₂CO₃ | Acetone, reflux, 8h | 90:10 | O-Methylated products (5-8%) |
CH₃I/K₂CO₃ | DMF, 60°C, 6h | 75:25 | Dialkylated piperidine (15-20%) |
Reductive Methylation (HCHO/NaBH₄) | MeOH, 0°C, 2h | 85:15 | Reduction byproducts (10%) |
Salt characterization employs multiple analytical techniques including differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD). DSC thermograms consistently show two distinct endotherms corresponding to dehydration (110-125°C) and melt decomposition (248-252°C). XRPD analysis reveals characteristic peaks at 2θ = 7.8°, 15.6°, 19.2°, and 23.4°, confirming a consistent crystalline form essential for pharmaceutical processing [6].
Innovative green chemistry methodologies have significantly improved the sustainability profile for synthesizing 1-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride. Solvent-free cyclization represents a major advancement, where o-phenylenediamine derivatives react with piperidine-4-carboxaldehyde using heterogeneous acid catalysts such as zeolite H-beta or montmorillonite K-10. This approach eliminates volatile organic solvents while achieving excellent conversions (88-92%) at moderate temperatures (80-90°C) within 2-3 hours [3] [6]. The catalyst can be efficiently recovered (≥90%) through simple filtration and reactivated for 5-7 cycles without significant activity loss.
Microwave-assisted synthesis dramatically accelerates key steps in the synthetic sequence. The critical benzimidazole ring formation achieves completion in 3-5 minutes under microwave irradiation (150-200W) compared to conventional heating requiring 8-12 hours. This technique employs ethanol-water mixtures (3:1 v/v) as benign reaction media, achieving yields of 78-85% with superior purity profiles (≥98% by HPLC) [6]. Microwave conditions also enhance the N-methylation step, reducing reaction times from 12 hours to 15-20 minutes while maintaining excellent regioselectivity.
Table 3: Green Chemistry Approaches Comparison
Parameter | Solvent-Free Method | Microwave Method | Conventional Synthesis |
---|---|---|---|
Reaction Time (Cyclization) | 2-3 hours | 3-5 minutes | 8-12 hours |
Temperature | 80-90°C | 100-120°C | 110-130°C |
Solvent Consumption | None | 4-5 mL/g substrate | 20-30 mL/g substrate |
Energy Consumption | 0.8-1.2 kWh/mol | 0.3-0.5 kWh/mol | 3.5-4.5 kWh/mol |
Overall Yield | 75-80% | 78-85% | 65-75% |
E-Factor | 8-12 | 10-15 | 25-40 |
The implementation of continuous flow hydrogenation for nitro-group reduction in precursor molecules further enhances process sustainability. Employing palladium-on-carbon catalysts (1-2% Pd) in a microreactor system operating at 20-30 bar H₂ and 50-60°C achieves complete reduction in 3-5 minutes residence time, compared to 4-6 hours in batch processes. This method eliminates the traditional iron-acid reduction systems that generate significant metallic waste [6].
The final dihydrochloride salt crystallization presents significant purification challenges due to the compound's hygroscopic nature and tendency to form solvates. Research identifies three primary crystalline forms: a dihydrate, an isopropanol solvate, and an anhydrous form, each with distinct physicochemical properties. The thermodynamically stable anhydrous form is preferred for pharmaceutical development but requires precise crystallization control [6]. Key parameters influencing crystal form include:
Impurity profiles reveal that the primary impurities include regioisomeric methylation byproducts (1-Methyl-2-(1-methyl-4-piperidinyl)-1H-benzimidazole, 0.3-0.8%) and hydrolysis products (2-(4-Piperidinyl)-1H-benzimidazol-1-ium chloride, 0.1-0.5%). These impurities co-crystallize with the desired product and require crystallization optimization for effective removal rather than chromatographic methods [6]. Recrystallization from ethanol/ethyl acetate mixtures (1:4 v/v) reduces total impurities below 0.15% without significant yield sacrifice (85-90% recovery).
Process analytical technology (PAT) tools including in-situ FTIR and FBRM (focused beam reflectance measurement) enable real-time monitoring of crystal form transitions during the final crystallization. Studies demonstrate that maintaining the supersaturation ratio between 1.2-1.5 prevents form conversion to the less stable hydrates. Additionally, seed crystals of the desired anhydrous polymorph added at 45-50°C significantly improve crystal size distribution (D50 = 80-120 μm), enhancing filtration efficiency by reducing cake moisture content from 25% to 12-15% .
Table 4: Solvent Systems for Dihydrochloride Salt Crystallization
Solvent System | Ratio (v/v) | Crystal Form | Purity (%) | Mean Particle Size |
---|---|---|---|---|
IPA/Water | 90:10 | Anhydrous | 99.85 | 80-100 μm |
Ethanol/EA | 20:80 | Anhydrous | 99.92 | 120-150 μm |
Methanol | 100 | Hydrate | 99.3 | 30-50 μm |
Acetonitrile | 100 | Solvate | 98.7 | 10-20 μm |
IPA/MTBE | 70:30 | Anhydrous | 99.88 | 150-200 μm |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8